Cas no 455267-38-6 (tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate)
![tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/455267-38-6x500.png)
tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate 化学的及び物理的性質
名前と識別子
-
- exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane
- tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate
- tert-Butyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate
- tert-butyl N-({8-azabicyclo[3.2.1]octan-3-yl}methyl)carbamate
- tert-butyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate
- AMY24069
- NE53904
- Z905065892
- tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate
- BS-43069
- tert-butyl N-[[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate
- exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane-A13984
- TERT-BUTYL (((1R,3R,5S)-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHYL)CARBAMATE
- P16822
- tert-Butyl (((3-exo)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate
- tert-butyl N-{[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}carbamate
- TERT-BUTYL N-[(1R,3R,5S)-8-AZABICYCLO[3.2.1]OCTAN-3-YLMETHYL]CARBAMATE
- EN300-6732865
- tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-
- tert-Butyl ((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate
- 455267-38-6
- tert-butyl N-[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-ylmethyl]carbamate
- MFCD22397006
- SCHEMBL5353732
-
- MDL: MFCD22397006
- インチ: 1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-6-10-4-5-11(7-9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16)
- InChIKey: KAVQNCGGFFBHEO-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NCC1CC2CCC(C1)N2)=O
計算された属性
- せいみつぶんしりょう: 240.183778013 g/mol
- どういたいしつりょう: 240.183778013 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
- ぶんしりょう: 240.34
tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM561169-250mg |
exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane |
455267-38-6 | 95%+ | 250mg |
$414 | 2024-07-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20111068-100MG |
tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate |
455267-38-6 | 97% | 100MG |
¥ 1,042.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20111068-500MG |
tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate |
455267-38-6 | 97% | 500MG |
¥ 2,772.00 | 2023-04-13 | |
Enamine | EN300-6732865-10.0g |
tert-butyl N-{[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}carbamate |
455267-38-6 | 95.0% | 10.0g |
$4160.0 | 2025-03-13 | |
eNovation Chemicals LLC | D633863-250MG |
exo-3-(boc-aminomethyl)-8-azabicyclo[3.2.1]octane |
455267-38-6 | 97% | 250mg |
$310 | 2024-07-21 | |
eNovation Chemicals LLC | D633863-500MG |
exo-3-(boc-aminomethyl)-8-azabicyclo[3.2.1]octane |
455267-38-6 | 97% | 500mg |
$520 | 2024-07-21 | |
Enamine | EN300-6732865-0.25g |
tert-butyl N-{[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}carbamate |
455267-38-6 | 95.0% | 0.25g |
$379.0 | 2025-03-13 | |
eNovation Chemicals LLC | D633863-10G |
exo-3-(boc-aminomethyl)-8-azabicyclo[3.2.1]octane |
455267-38-6 | 97% | 10g |
$3910 | 2024-07-21 | |
1PlusChem | 1P019GQL-1g |
exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane-A13984 |
455267-38-6 | 97.00% | 1g |
$649.00 | 2023-12-17 | |
1PlusChem | 1P019GQL-5g |
exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane-A13984 |
455267-38-6 | 97.00% | 5g |
$1947.00 | 2023-12-17 |
tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamateに関する追加情報
tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate: A Comprehensive Overview
The compound with CAS No 455267-38-6, known as tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug design and development.
tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate is characterized by its bicyclic structure, which includes an exo-nitrogen atom within the bicyclo[3.2.1]octane framework. This structural motif is of particular interest in medicinal chemistry, as it can potentially enhance the bioavailability and pharmacokinetic properties of drugs.
Recent studies have highlighted the importance of bicyclic systems like those found in exo-8-azabicyclo[3.2.1]octane derivatives in the development of bioactive compounds. Researchers have explored the synthesis of this compound through various methodologies, including ring-closing metathesis and other advanced organic reactions, to optimize its yield and purity.
The tert-butyl carbamate group attached to the bicyclic system plays a crucial role in modulating the physical and chemical properties of the molecule. This group not only enhances solubility but also serves as a protective group during synthetic procedures, making it a versatile component in organic synthesis.
In terms of applications, tert-butyl N-[exo-bicyclo-octan-methyl]carbamate has shown promise in the development of peptide-based drugs and as a building block for more complex molecular architectures. Its rigid bicyclic structure provides stability, which is advantageous in designing molecules with specific stereochemical requirements.
Moreover, computational studies have been conducted to evaluate the electronic properties and potential interactions of this compound with biological targets. These studies have provided valuable insights into its potential as a lead compound in drug discovery programs targeting various therapeutic areas.
In conclusion, CAS No 455267-38-6 represents a valuable addition to the arsenal of tools available to chemists and pharmacologists for designing innovative drug molecules. Its unique structure and functional groups make it a subject of ongoing research, with promising applications in both academic and industrial settings.
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